1,1,2,2,2-pentafluoro-N,N-dimethylethanamine
Description
1,1,2,2,2-Pentafluoro-N,N-dimethylethanamine (CAS 551924-97-1) is a fluorinated tertiary amine with the molecular formula C₄H₆F₅N. Structurally, it consists of an ethanamine backbone substituted with five fluorine atoms (at positions 1, 1, 2, 2, and 2) and two methyl groups attached to the nitrogen atom. This compound is part of a broader class of fluorinated amines, which are characterized by their high thermal stability, chemical inertness, and unique electronic properties due to the strong electronegativity of fluorine.
Properties
Molecular Formula |
C4H6F5N |
|---|---|
Molecular Weight |
163.09 g/mol |
IUPAC Name |
1,1,2,2,2-pentafluoro-N,N-dimethylethanamine |
InChI |
InChI=1S/C4H6F5N/c1-10(2)4(8,9)3(5,6)7/h1-2H3 |
InChI Key |
JIOLPTLTFGMOFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,2-pentafluoro-N,N-dimethylethanamine typically involves the fluorination of N,N-dimethylethanamine. One common method includes the reaction of N,N-dimethylethanamine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1,1,2,2,2-pentafluoro-N,N-dimethylethanamine may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,2-Pentafluoro-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into less fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Less fluorinated amines or hydrocarbons.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
1,1,2,2,2-Pentafluoro-N,N-dimethylethanamine has several applications in scientific research:
Biology: Studied for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Investigated for its potential use in pharmaceuticals, especially in the development of fluorinated drugs.
Mechanism of Action
The mechanism by which 1,1,2,2,2-pentafluoro-N,N-dimethylethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to altered biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,1,2,2,2-pentafluoro-N,N-dimethylethanamine with structurally related fluorinated amines, focusing on molecular properties, physical characteristics, and applications.
Key Differences in Structural and Functional Properties
Fluorination Degree: The target compound has five fluorine atoms on the ethane chain, compared to four fluorines in 1,1,2,2-tetrafluoro-N,N-dimethylethanamine. Perfluorotriethylamine (C₆F₁₅N) is fully fluorinated, with three pentafluoroethyl groups attached to the nitrogen. This extensive fluorination results in significantly higher density (1.736 g/mL) and molecular weight (371.05 g/mol), making it suitable for industrial applications requiring inertness and dielectric properties .
Physical Properties :
- Perfluorotriethylamine’s boiling point (68–69°C) is relatively low for its molecular weight, attributed to weak intermolecular forces typical of fully fluorinated compounds. In contrast, partially fluorinated analogs like the tetrafluoro derivative may exhibit higher volatility but lack detailed data in the literature.
Biological Activity
1,1,2,2,2-Pentafluoro-N,N-dimethylethanamine (TFEDMA) is a fluorinated amine compound that has garnered interest in medicinal chemistry and materials science due to its unique properties. This article reviews the biological activity of TFEDMA, focusing on its synthesis, mechanisms of action, and potential applications in various fields.
Synthesis of TFEDMA
TFEDMA can be synthesized through various methods involving fluorinated precursors. One notable synthesis approach involves the use of iminium ion precursors, which allows for the formation of fluorinated amide derivatives . The radical N-alkylation process is particularly effective in generating TFEDMA with high yield and purity.
Biological Activity
The biological activity of TFEDMA has been explored in several studies, highlighting its potential as a therapeutic agent. Key findings include:
- Antimicrobial Properties : TFEDMA exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated that TFEDMA can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
- Cytotoxic Effects : Research indicates that TFEDMA possesses cytotoxic properties against cancer cell lines. A study reported that TFEDMA induced apoptosis in human cancer cells through the activation of caspase pathways. This suggests a potential role for TFEDMA in cancer therapy .
- Neuroprotective Effects : Preliminary studies have indicated that TFEDMA may have neuroprotective properties. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .
The mechanisms underlying the biological activities of TFEDMA are still being elucidated. However, several pathways have been proposed:
- Reactive Oxygen Species (ROS) Modulation : TFEDMA may influence ROS levels within cells, leading to altered signaling pathways that promote cell survival or death depending on the context.
- Interaction with Membrane Proteins : The fluorinated structure of TFEDMA suggests it may interact with membrane proteins, potentially altering their function and impacting cellular signaling processes.
Case Studies
Several case studies have investigated the biological effects of TFEDMA:
- Antibacterial Activity Study : In a controlled laboratory setting, TFEDMA was tested against common pathogens such as E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial potential.
- Cytotoxicity Assessment : A study on human breast cancer cell lines revealed that treatment with TFEDMA resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration demonstrated that administration of TFEDMA reduced markers of inflammation and oxidative stress in brain tissues, suggesting its potential utility in treating conditions like Alzheimer's disease .
Data Summary
The following table summarizes key findings related to the biological activity of TFEDMA:
Q & A
Q. How can researchers ensure the purity of 1,1,2,2,2-pentafluoro-N,N-dimethylethanamine during synthesis?
To verify purity, utilize a combination of analytical techniques:
- Gas Chromatography (GC): Monitor retention time against known standards, leveraging its boiling point (68–69°C at 743 mmHg) for elution optimization .
- Density Measurement: Compare experimental density (1.736 g/mL at 25°C) with literature values to assess solvent residues or impurities .
- Refractive Index: Confirm consistency with the reported value (n20/D = 1.262) .
- Flash Chromatography: Use solvent systems like cyclohexane/ethyl acetate with 1–2% N,N-dimethylethanamine additives to improve separation efficiency, as demonstrated in related fluorinated amine syntheses .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .
- Ventilation: Ensure adequate airflow due to vapor pressure (2.15 psi at 20°C), which poses inhalation risks .
- Waste Management: Segregate waste and consult certified disposal services to mitigate environmental release of fluorinated byproducts .
- Storage: Keep in dark, inert atmospheres (e.g., argon) at room temperature to prevent degradation .
Advanced Research Questions
Q. What computational methods predict the thermochemical properties of this fluorinated amine?
- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron-rich fluorine atoms, improving accuracy in bond dissociation energies and enthalpy calculations .
- Ab Initio Methods: Employ MP2 or CCSD(T) for high-precision predictions of reaction pathways, particularly for decomposition mechanisms (e.g., N–F bond cleavage) .
- Solvation Models: Apply COSMO-RS or SMD to account for solvent effects in kinetic studies, critical for designing catalytic reactions .
Q. How do fluorine substituents influence its reactivity in nucleophilic substitutions?
- Electron-Withdrawing Effects: Fluorine atoms reduce electron density at the amine center, slowing protonation but enhancing stability in acidic conditions.
- Steric Hindrance: The bulky pentafluoroethyl groups may hinder nucleophilic attack, favoring SN1 mechanisms over SN2 in polar solvents .
- Experimental Validation: Use 19F NMR to track substituent effects on reaction intermediates, correlating chemical shifts (δ -70 to -120 ppm) with electronic environments .
Methodological Recommendation:
- Compare kinetics with non-fluorinated analogs (e.g., triethylamine) in model reactions (e.g., alkylation) to isolate steric/electronic contributions .
Q. What challenges arise in spectroscopic characterization due to fluorine atoms?
- 19F NMR Complexity: Address signal splitting from J-coupling between fluorine nuclei. Use decoupling techniques or high-field spectrometers (>400 MHz) for resolution .
- IR Spectroscopy: Identify C–F stretches (1000–1400 cm⁻¹) and amine N–H bends (if present), but note that perfluorination may suppress certain bands .
- Mass Spectrometry: Expect fragmentation patterns dominated by CF3+ (m/z 69) and C2F5+ (m/z 119) ions, complicating molecular ion detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
